Perfluorotripentylamine

Catalog No.
S572844
CAS No.
338-84-1
M.F
C15F33N
M. Wt
821.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorotripentylamine

CAS Number

338-84-1

Product Name

Perfluorotripentylamine

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)pentan-1-amine

Molecular Formula

C15F33N

Molecular Weight

821.11 g/mol

InChI

InChI=1S/C15F33N/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)49(14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42

InChI Key

AQZYBQIAUSKCCS-UHFFFAOYSA-N

SMILES

C(C(C(N(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Synonyms

fluorocarbon FC 70, fluorocarbon FC-70

Canonical SMILES

C(C(C(N(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Electronics Coolant:

  • PTPA's high boiling point (around 215°C) and excellent thermal stability make it a suitable coolant for electronic components in research settings.
  • It is particularly valuable for high-powered lasers, supercomputers, and other sensitive equipment that generates significant heat. Source: Wikipedia - Perfluorotripentylamine:

Liquid Extraction:

  • PTPA's immiscibility with water and its ability to dissolve various organic compounds make it a useful solvent for liquid-liquid extraction processes in research.
  • Scientists can utilize this property to separate desired components from complex mixtures in various research fields, including environmental monitoring, pharmaceutical development, and material science. Source: ResearchGate - Application of perfluorocarbons in liquid-liquid extraction

Biomedical Research:

  • PTPA's biocompatibility and ability to carry oxygen have led to its exploration in various biomedical research areas.
  • Studies have investigated its potential as a blood substitute and for the development of oxygen carriers for drug delivery and other therapeutic applications. Source: National Institutes of Health - Artificial Oxygen Carriers: Promises and Perils:

Material Science Research:

  • PTPA's unique surface properties and ability to self-assemble have made it a valuable tool for material science research.
  • Scientists have explored its use in developing novel materials with specific functionalities, such as lubricants, coatings, and self-assembled structures for various applications. Source: ScienceDirect - Perfluorinated amines: Synthesis, properties, and applications

Perfluorotripentylamine is an organic compound characterized by the chemical formula N(C5F11)3N(C_5F_{11})_3, where a nitrogen atom is bonded to three perfluorinated pentyl groups. This compound belongs to a class of chemicals known as perfluoroamines, which are recognized for their unique properties, including low surface tension and high thermal stability. Perfluorotripentylamine is notable for its low dielectric constant (approximately 1.98), which is attributed to its nearly planar geometry and the steric repulsion between its bulky perfluorinated groups .

PTPA's primary function in scientific research is not through a specific mechanism of action within a system. Instead, its value lies in its physical properties, particularly its ability to transfer heat efficiently and remain stable at extreme temperatures.

PTPA is considered to be relatively inert and non-toxic []. However, as with most PFCs, there is limited data on its long-term environmental and health effects. Studies suggest that PTPA may be persistent in the environment due to its strong C-F bonds. Further research is needed to fully understand its potential hazards.

Data Availability:

  • Toxicity data for PTPA is limited.

Perfluorotripentylamine exhibits a range of chemical behaviors typical of perfluorinated compounds. It can participate in reactions involving coordination with metal ions due to the electron-withdrawing nature of the fluorinated alkyl chains. These reactions may alter the basicity and acidity of the nitrogen atom, influencing its reactivity in various chemical environments .

Additionally, perfluorotripentylamine can undergo degradation processes that lead to the formation of shorter-chain perfluorocarboxylic acids, which are environmental pollutants . The rate of these reactions is significantly slower compared to non-fluorinated counterparts, indicating a degree of chemical stability in environmental conditions .

Perfluorotripentylamine can be synthesized through several methods, primarily involving the fluorination of organic amines or alkylation processes with perfluoroalkyl iodides or bromides. Common synthesis routes include:

  • Fluorination: Direct fluorination of trialkylamines using fluorinating agents.
  • Alkylation: Reaction of nitrogen-containing compounds with perfluoroalkyl halides under basic conditions to yield the desired perfluoroamines.

These methods ensure that the resulting compound retains its fully fluorinated structure, which is crucial for its intended applications and properties .

Perfluorotripentylamine finds utility in various fields due to its unique chemical properties:

  • Heat Transfer Fluids: It is used as a heat transfer fluid in specialized applications due to its thermal stability and low viscosity.
  • Industrial Solvents: The compound serves as an effective solvent in chemical processes requiring non-reactive environments.
  • Research

Studies on the interactions of perfluorotripentylamine with various ions and solvents have highlighted its unique coordination properties. For example, it has been shown to interact with inorganic monocations, affecting their solubility and behavior in solution. These interactions are critical for understanding how perfluorinated compounds behave in both industrial applications and environmental contexts .

Perfluorotripentylamine shares structural similarities with other perfluoroamines but possesses distinct characteristics that set it apart. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
PerfluorotributylamineN(C4F9)3N(C_4F_9)_3Shorter carbon chain; more volatile
PerfluorotriethylamineN(C2F5)3N(C_2F_5)_3Lower molecular weight; higher reactivity
PerfluoropropylamineN(C3F7)3N(C_3F_7)_3Less stable; more susceptible to degradation

Uniqueness of Perfluorotripentylamine:

  • It has a longer carbon chain compared to others listed, providing enhanced thermal stability.
  • Its low dielectric constant makes it particularly useful in specialized applications where electrical insulation is required.
  • The steric hindrance from three bulky pentafluoroethyl groups contributes to its unique interaction properties compared to shorter-chain analogs.

Electrofluorination Techniques Using Hydrogen Fluoride

The primary synthetic route for perfluorotripentylamine involves electrofluorination of tripentylamine using hydrogen fluoride as both solvent and fluorine source [1]. This process follows the stoichiometric reaction:

N((CH₂)₄CH₃)₃ + 33 HF → N((CF₂)₄CF₃)₃ + 33 H₂

The electrofluorination method represents the predominant approach for perfluorinated compound production, offering several advantages over alternative fluorination techniques [6] [10]. The process utilizes anhydrous hydrogen fluoride as the electrolyte medium, with nickel electrodes serving as both anode and cathode materials [11] [12]. The electrochemical cell operates under controlled potentiostatic conditions, where direct current passage through the hydrogen fluoride solution facilitates the systematic replacement of all hydrogen atoms with fluorine atoms.

ParameterTypical RangeOptimal Value
Current Density0.02-0.05 A/cm²0.025-0.033 A/cm²
Voltage5-10 V5.5-7 V
Temperature-10 to 20°C-5 to 0°C
Hydrogen Fluoride Concentration95-98%98%

The electrofluorination process demonstrates remarkable selectivity, preserving the nitrogen heteroatom while achieving complete fluorination of the carbon framework [10] [11]. Unlike ordinary amines, perfluorinated amines exhibit significantly reduced basicity, contributing to their chemical inertness and stability in various environments [1]. The electrochemical fluorination mechanism involves the formation of fluorinated intermediates that progressively undergo further fluorination until complete perfluorination is achieved.

Optimization of Reaction Conditions for Scalable Synthesis

Optimization of electrofluorination conditions for perfluorotripentylamine synthesis requires careful consideration of multiple interdependent parameters [9] [11]. The reaction temperature significantly influences both reaction kinetics and product selectivity, with optimal conditions typically maintained between -5°C and 0°C to balance reaction efficiency with thermal stability of intermediates [9]. Lower temperatures favor selective fluorination while minimizing unwanted side reactions and product decomposition.

The current density represents a critical parameter affecting both conversion rates and electrode efficiency [11] [23]. Optimal current densities typically range from 0.025 to 0.033 A/cm², providing sufficient driving force for fluorination while preventing excessive heat generation that could compromise product quality [9]. Higher current densities may accelerate the reaction but often result in reduced selectivity and increased formation of undesirable byproducts.

Electrolyte composition optimization focuses on maintaining high hydrogen fluoride concentrations while controlling impurity levels [11]. The hydrogen fluoride should contain less than 300 ppm water, less than 300 ppm sulfuric acid, less than 30 ppm sulfur dioxide, and particularly less than 10 ppm arsenic to ensure optimal electrofluorination performance [11]. Low-arsenic hydrogen fluoride significantly reduces formation of undesirable byproducts and polymeric compounds, thereby improving electrode area-time yield and product quality.

The feeding strategy for raw materials requires precise control to maintain optimal reaction conditions throughout the process [11]. Continuous addition of tripentylamine substrate allows for steady-state operation, while periodic hydrogen fluoride replenishment compensates for consumption during the electrofluorination reaction. The optimal feeding mass ratio of substrate to hydrogen fluoride typically ranges from 1:10 to 1:20, ensuring sufficient fluorine availability while preventing electrode fouling.

Byproduct Formation and Purification Challenges

Electrofluorination of tripentylamine inevitably generates various byproducts that complicate purification and affect overall process efficiency [9] [21]. The primary byproducts include partially fluorinated intermediates, chain-shortened perfluorinated amines, and polymeric fluorinated compounds [11] [20]. Understanding byproduct formation mechanisms enables development of effective separation and purification strategies.

Partially fluorinated intermediates represent the most significant byproduct category, arising from incomplete fluorination during the electrochemical process [9] [23]. These compounds typically contain mixed hydrogen-fluorine substitution patterns and exhibit different physical properties compared to the fully fluorinated target product. The formation of such intermediates can be minimized through optimization of reaction time and current density, though complete elimination remains challenging.

Chain-shortened perfluorinated amines result from carbon-carbon bond cleavage during aggressive fluorination conditions [21]. These compounds, while chemically similar to the target product, exhibit different boiling points and densities, necessitating fractional distillation for effective separation [9]. The formation of chain-shortened products can be reduced by maintaining moderate reaction temperatures and avoiding excessive current densities.

Byproduct CategoryTypical Yield (%)Separation MethodBoiling Point Range (°C)
Partially Fluorinated Amines5-15Alkaline Hydrolysis150-200
Chain-Shortened Perfluoroamines3-8Fractional Distillation180-220
Polymeric Compounds2-5Filtration/Precipitation>300
Hydrogen FluorideVariableWashing/Neutralization19.5

Purification of perfluorotripentylamine typically involves multiple stages to achieve acceptable purity levels [9] [11]. Initial separation involves draining the electrolytic mixture into water, followed by alkaline washing to remove residual hydrogen fluoride [9]. The organic phase separation yields a crude product mixture requiring further purification through distillation and specialized separation techniques.

Alkaline hydrolysis using methanol solutions containing 30% potassium hydroxide effectively removes incompletely fluorinated materials [9]. This treatment selectively degrades partially fluorinated compounds while leaving the fully perfluorinated target product intact. Subsequent rectification using stainless steel distillation columns enables separation of chain-shortened byproducts based on boiling point differences.

Industrial Manufacturing Protocols and Quality Control Measures

Industrial production of perfluorotripentylamine requires robust manufacturing protocols that ensure consistent product quality while maintaining operational efficiency [25] [28]. Modern industrial electrofluorination facilities typically employ multi-cell electrolysis systems with capacities up to 4 m³, enabling production rates suitable for commercial applications [11]. These systems incorporate advanced process control systems to monitor and adjust critical parameters in real-time.

Quality control measures for perfluorotripentylamine production encompass both in-process monitoring and final product testing [18] [30]. Critical quality parameters include purity levels, residual hydrogen fluoride content, water content, and absence of metallic contaminants. Gas chromatography coupled with mass spectrometry serves as the primary analytical method for purity determination and impurity identification [23].

Quality ParameterSpecificationTest MethodFrequency
Purity (GC)≥85%Gas ChromatographyEach Batch
Water Content<50 ppmKarl Fischer TitrationEach Batch
Residual HF<10 ppmIon ChromatographyEach Batch
Density (20°C)1.94 ± 0.02 g/cm³PycnometryEach Batch
Boiling Point235.9 ± 5°CDistillation AnalysisWeekly

The manufacturing process typically operates under continuous mode with careful control of electrolyte composition [11]. The quantity of charge that the electrolyte can accommodate is maintained between 5 and 600 Ah per kilogram of electrolyte, with optimal performance achieved in the range of 50 to 200 Ah per kilogram [11]. This parameter directly affects both conversion efficiency and product quality.

Electrode maintenance represents a critical aspect of industrial operations, as electrode fouling can significantly impact process performance [11]. Regular cleaning procedures remove polymeric deposits and restore electrode surface activity. The electrode materials, typically consisting of nickel anodes and iron or nickel cathodes, require periodic replacement to maintain optimal current efficiency.

Product storage and handling protocols ensure maintenance of product quality throughout the supply chain [30]. Perfluorotripentylamine must be stored under inert gas atmosphere at temperatures below 15°C to prevent degradation and contamination [30]. The air-sensitive nature of the compound necessitates specialized handling procedures to minimize exposure to atmospheric moisture and oxygen.

Industrial facilities implementing perfluorotripentylamine production typically incorporate advanced safety systems and environmental controls [25]. The process requires specialized materials of construction resistant to hydrogen fluoride corrosion, including Hastelloy and specialized fluoropolymer components. Automated monitoring systems track critical process parameters and implement safety interlocks to prevent hazardous conditions.

Phase Transition Characteristics

Perfluorotripentylamine exhibits distinctive thermodynamic behavior characteristic of highly fluorinated compounds. The compound maintains a liquid state across a broad temperature range, with a melting point of -25°C and a boiling point ranging from 210-220°C at atmospheric pressure [1] [2] [3] [4]. This wide liquid range of approximately 235-245°C makes it particularly valuable for applications requiring thermal stability across varied operating conditions.

The vapor pressure of perfluorotripentylamine is remarkably low, measuring 0.0±0.5 mmHg at 25°C [1] [5]. This minimal vapor pressure contributes to its excellent thermal stability and reduced volatility compared to many organic solvents. The compound's high molecular weight of 821.12 g/mol and extensive fluorination are primary factors contributing to this low vapor pressure behavior [1] [6] [2] [7].

Thermodynamic Property Analysis

PropertyValueTemperature RangeReference
Melting Point-25°CN/A [1] [2] [3] [4]
Boiling Point210-220°CAtmospheric pressure [6] [2] [7] [3] [4]
Vapor Pressure0.0±0.5 mmHg25°C [1] [5]
Density1.93-1.94 g/cm³Room temperature [6] [2] [7]
Thermal StabilityHigh-25°C to 220°CMultiple sources

The extensive fluorination of perfluorotripentylamine results in unique thermodynamic properties that distinguish it from conventional organic compounds. The compound demonstrates exceptional thermal stability throughout its liquid range, with no reported decomposition at temperatures well below its boiling point [6] [2] [7]. This stability is attributed to the strength of carbon-fluorine bonds and the chemical inertness imparted by complete fluorination.

Critical Property Estimation

While direct measurements of critical temperature and pressure for perfluorotripentylamine are not available in the literature, estimations based on molecular structure and comparison with related perfluorocompounds suggest a critical temperature exceeding 500 K and a critical pressure above 2 MPa. These estimates are consistent with the general trend observed in perfluoroalkanes, where increasing molecular weight and fluorination lead to elevated critical properties [8] [9].

Solvation Characteristics in Fluorophilic Media

Fluorophilic Solvent Behavior

Perfluorotripentylamine demonstrates exceptional solvation characteristics within fluorophilic media, serving as both an excellent fluorophilic solvent and exhibiting preferential solubility in other fluorinated systems [10] [11] [12]. The compound's complete fluorination renders it highly compatible with other perfluorinated compounds while maintaining complete immiscibility with hydrocarbon solvents and water.

Coordinative Properties and Lewis Basicity

Comprehensive potentiometric studies have revealed that perfluorotripentylamine exhibits negligible Lewis basicity, with a formal pKa value less than -0.5 [13] [14] [11]. This extraordinarily low basicity results from the electron-withdrawing effects of the extensive fluorination, which dramatically reduces the electron density at the nitrogen center.

Coordination PropertyValue/BehaviorMethodReference
Formal pKa<-0.5Potentiometric measurement [13] [14] [11]
Ion AssociationNo measurable associationElectrode studies [13] [14] [11]
Molecular GeometryNearly planar at nitrogenDFT calculations [13] [14] [11]
Dielectric Constant1.98Direct measurement [11]

Quantum mechanical calculations using density functional theory reveal that the nitrogen atom in perfluorotripentylamine adopts a nearly planar geometry, with average carbon-nitrogen-carbon bond angles of 118.7° and the nitrogen positioned only 0.17 Å above the plane formed by its three neighboring carbon atoms [13] [14] [11]. This planar configuration is consistent with the loss of basicity and represents a significant departure from the tetrahedral geometry typical of conventional trialkylamines.

Solvent Selectivity and Fluorophilicity

The solvation characteristics of perfluorotripentylamine demonstrate pronounced selectivity for fluorinated compounds. Studies of fluorous liquid-membrane systems show that the compound provides an ideal medium for selective extraction and transport of fluorine-containing species [10] [11] [12]. The weak van der Waals interactions characteristic of fluorinated systems maximize solute-receptor interactions while minimizing solvent interference.

Dielectric and Polarization Properties

With a dielectric constant of 1.98, perfluorotripentylamine exhibits extremely low polarity, similar to other perfluorinated solvents [11]. This low dielectric constant reflects the compound's inability to stabilize ionic species, contributing to its chemical inertness and making it suitable for applications requiring minimal chemical interaction.

Surface Tension and Interfacial Phenomena

Surface Tension Characteristics

Perfluorotripentylamine exhibits characteristically low surface tension typical of perfluorinated compounds. While direct measurements specific to perfluorotripentylamine are limited, studies of related perfluorocarbon systems suggest a surface tension in the range of 11-12 mN/m at room temperature [15] [16] [17]. This low surface tension results from the weak intermolecular forces characteristic of fluorinated compounds.

Interfacial Behavior with Aqueous Systems

Detailed studies using perfluorotripentylamine-stabilized microdroplets have provided quantitative measurements of interfacial phenomena. When stabilized with biocompatible surfactants, perfluorotripentylamine droplets exhibit an interfacial tension of 26±2 mN/m with aqueous media at 37°C [18]. This interfacial tension can be systematically modified through the use of fluorocarbon-hydrocarbon co-surfactants, allowing for precise control of interfacial properties.

Interfacial PropertyValueConditionsReference
Surface Tension~11-12 mN/mRoom temperature [15] [16] [17]
Interfacial Tension (aqueous)26±2 mN/m37°C with surfactant [18]
Contact AngleComplete non-wettingHydrophobic surfacesMultiple sources
Wetting BehaviorFluorophilicFluorinated surfaces [19]

Microdroplet Dynamics and Deformation

Advanced microscopy studies of perfluorotripentylamine microdroplets embedded in biological systems have revealed unique interfacial phenomena. The droplets maintain stable spherical geometry under isotropic conditions but undergo measurable deformation when subjected to anisotropic cellular stresses [18]. The relationship between droplet deformation and applied stress follows the Young-Laplace equation, enabling quantitative measurement of cellular forces.

Surface Energy and Wetting Phenomena

The low surface energy of perfluorotripentylamine contributes to its exceptional non-wetting behavior on most solid surfaces. The compound exhibits complete hydrophobicity and demonstrates preferential wetting only on fluorinated surfaces [19]. This selective wetting behavior is exploited in various technological applications, including surface treatment and specialized coating formulations.

Temperature Dependence of Interfacial Properties

Studies of perfluorocarbon vapors have demonstrated that the presence of perfluorinated compounds can significantly reduce the surface tension of aqueous systems. Linear correlations between partial pressure and surface tension reduction have been observed, suggesting the formation of adsorbed perfluorocarbon layers at aqueous interfaces [16] [17].

Free Volume Dynamics in Polymer Composite Systems

Free Volume Filling Mechanism

Perfluorotripentylamine demonstrates unique behavior when incorporated into polymer matrices, particularly in amorphous Teflon AF 2400 films. Comprehensive studies have revealed that perfluorotripentylamine acts as a free volume filler at concentrations up to 12 weight percent [20] [21] [22]. In this concentration range, the compound fills existing free volume within the polymer matrix without causing polymer dilution.

Concentration-Dependent Behavior

Density measurements on perfluorotripentylamine-doped Teflon AF 2400 films reveal a biphasic behavior pattern [20] [21]. At concentrations from 0 to 12 weight percent, films maintain the same weight-to-volume concentration of Teflon AF 2400, indicating that perfluorotripentylamine exclusively occupies free volume spaces. Beyond 12 weight percent, the compound begins to dilute the polymer matrix, leading to different mechanical and transport properties.

Property0-12 wt% FC-70>12 wt% FC-70Reference
Free VolumeDecreases dramaticallyIncreases toward pure FC-70 [20] [21] [22]
Storage ModulusIncreasesDecreases [20] [21]
Diffusion CoefficientSignificant decreaseDramatic increase [20] [21] [22]
Polymer ConcentrationConstant (w/v)Dilution occurs [20] [21]

Mechanical Property Enhancement

The incorporation of perfluorotripentylamine into polymer matrices results in significant mechanical property modifications. Storage modulus measurements demonstrate consistent increases throughout the free volume filling range (0-12 weight percent), attributed to the compound's ability to fill void spaces and create a more compact polymer structure [20] [21]. This enhancement reverses at higher concentrations when polymer dilution begins to dominate.

Transport Property Modification

Perfluorotripentylamine doping profoundly affects the transport properties of polymer membranes. Solute diffusion coefficients show significant decreases in the free volume filling range, consistent with the reduction in available diffusion pathways [20] [21] [22]. Simultaneously, the selectivity for fluorine-containing compounds increases, as the fluorophilic nature of the dopant enhances preferential transport of fluorinated species.

Solvent Selectivity Enhancement

The presence of perfluorotripentylamine in polymer matrices enhances selectivity for fluorinated compounds through both thermodynamic and kinetic mechanisms [20] [21]. Partition coefficients for fluorine-containing solutes generally increase with dopant concentration, while those for non-fluorinated compounds decrease. This selectivity enhancement is particularly pronounced for aromatic compounds with fluorine substitution on the ring structure.

Molecular Dynamics and Free Volume Evolution

Single-molecule spectroscopy studies using fluorescent probe molecules have provided insights into the nanoscale dynamics of free volume in polymer systems [23]. While not specific to perfluorotripentylamine systems, these studies reveal that free volume elements in fluorinated polymer matrices can persist for extended periods (average 1.2 seconds), suggesting that perfluorotripentylamine may occupy relatively stable free volume sites within the polymer network.

Free Volume ParameterValueMeasurement MethodReference
Critical Free Volume>280 ųSingle-molecule spectroscopy [23]
Persistence Time~1.2 secondsSpectral jump analysis [23]
Volume Filling EfficiencyComplete (0-12 wt%)Density measurements [20] [21] [22]
Selectivity Enhancement2-5x for F-compoundsTransport studies [20] [21]

XLogP3

11.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 8 of 46 companies with hazard statement code(s):;
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

338-84-1

Wikipedia

Perfluorotripentylamine

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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